5-(2-Thiazolyl)-cyclohexane-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
5-(1,3-thiazol-2-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C9H9NO2S/c11-7-3-6(4-8(12)5-7)9-10-1-2-13-9/h1-2,6H,3-5H2 |
InChI Key |
RGKDHYLDRYUUAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=NC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Chemistry of 5 2 Thiazolyl Cyclohexane 1,3 Dione
Precursor Synthesis and Starting Material Strategies for Thiazolyl Cyclohexane-1,3-dione Derivatives
The successful synthesis of 5-(2-Thiazolyl)-cyclohexane-1,3-dione hinges on the careful selection and preparation of key precursors. This involves established methods for functionalizing the cyclohexane-1,3-dione core and specific strategies for introducing the thiazole (B1198619) group.
Established Approaches for Cyclohexane-1,3-dione Core Functionalization
The cyclohexane-1,3-dione scaffold is a versatile building block in organic synthesis. organic-chemistry.org Its functionalization is crucial for the introduction of various substituents, including the thiazole ring at the 5-position. Key strategies for activating and modifying the dione (B5365651) core include:
Michael Addition: This conjugate addition reaction is a powerful tool for forming carbon-carbon bonds at the 5-position of a cyclohexenone precursor. The reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. While not directly forming the dione, this approach is fundamental to building the substituted cyclohexane (B81311) ring that can be subsequently converted to the dione.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as a malonic ester, in the presence of a basic catalyst. This can be a key step in constructing the cyclohexane-1,3-dione ring from acyclic precursors. researchgate.netresearchgate.net
Consecutive Michael-Claisen Process: A regioselective and consecutive Michael-Claisen process has been developed for the synthesis of substituted cyclohexane-1,3-dione derivatives starting from acetone and α,β-unsaturated esters. organic-chemistry.orggoogle.com This one-pot process offers an atom-economical route to the dione core.
C-Acylation: Direct acylation at the C-2 position of cyclohexane-1,3-dione is a common method for introducing side chains. While this is not the 5-position, understanding the reactivity of the dione ring is essential for controlling regioselectivity in various synthetic approaches. For instance, C-acylation of cyclohexane-1,3-diones with triazolylacetic acids has been reported. researchgate.net
These established methods provide a foundation for devising synthetic pathways to introduce a thiazole-containing substituent at the desired position of the cyclohexane-1,3-dione ring.
Methodologies for the Introduction of the Thiazole Moiety at Specific Positions
The introduction of the thiazole ring is a critical step in the synthesis of the target compound. Several classical and modern methods for thiazole synthesis can be adapted for this purpose:
Hantzsch Thiazole Synthesis: This is one of the most common methods for synthesizing thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide. nih.govresearchgate.net In the context of our target molecule, a precursor containing an α-haloketone functionality attached to a cyclohexane-1,3-dione backbone could be reacted with a suitable thioamide. One-pot Hantzsch thiazole synthesis from β-keto esters and thioureas has also been developed. organic-chemistry.org
Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide. While less common than the Hantzsch synthesis, it offers an alternative route to thiazole derivatives. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Stille coupling, can be employed to form a bond between a pre-functionalized cyclohexane-1,3-dione and a thiazole unit. For example, a 5-halocyclohexane-1,3-dione could potentially be coupled with a 2-(tributylstannyl)thiazole in the presence of a palladium catalyst. tcichemicals.comnih.gov
Targeted Synthesis of this compound
The targeted synthesis of this compound can be approached through several distinct strategies, each with its own advantages and challenges.
Direct Annulation and Cyclization Methods for Constructing the Dione Ring with Thiazolyl Substitution
This approach aims to build the cyclohexane-1,3-dione ring with the thiazole moiety already incorporated in one of the precursors. A plausible, though not explicitly reported, strategy could involve a Michael addition followed by a Dieckmann or Claisen condensation.
A hypothetical synthetic route could be envisioned as follows:
Preparation of a Thiazole-containing Michael Acceptor: 2-Vinylthiazole could serve as a key starting material.
Michael Addition: Reaction of 2-vinylthiazole with a malonic ester derivative (e.g., diethyl malonate) in the presence of a base would yield a Michael adduct.
Cyclization: Intramolecular cyclization of the resulting adduct, likely through a Dieckmann condensation, would form the 5-(2-thiazolyl)-substituted cyclohexane-1,3-dione ring.
This approach offers the advantage of introducing the thiazole moiety early in the synthetic sequence.
Post-Cyclohexane-1,3-dione Derivatization Strategies Utilizing Thiazole Precursors
An alternative strategy involves the synthesis of a functionalized cyclohexane-1,3-dione precursor, followed by the introduction of the thiazole ring.
One potential route could involve:
Synthesis of a 5-functionalized Cyclohexane-1,3-dione: A key intermediate would be a cyclohexane-1,3-dione with a reactive group at the 5-position, such as a halide or a leaving group.
Nucleophilic Substitution or Cross-Coupling:
Nucleophilic Substitution: Reaction of a 5-halocyclohexane-1,3-dione with a nucleophilic thiazole derivative, such as 2-lithiothiazole, could form the desired C-C bond.
Palladium-Catalyzed Cross-Coupling: As mentioned earlier, a Stille or Suzuki coupling between a 5-halocyclohexane-1,3-dione and an appropriately functionalized thiazole (e.g., 2-(tributylstannyl)thiazole or 2-thiazoleboronic acid) would be a powerful method for this transformation.
This post-derivatization approach allows for greater flexibility in the synthesis, as the cyclohexane-1,3-dione core and the thiazole moiety can be prepared and modified separately before the final coupling step.
Chemical Transformations and Derivatization Reactions of this compound
The unique structural architecture of this compound, featuring both a reactive β-dicarbonyl system and a versatile thiazole heterocycle, offers a rich landscape for a variety of chemical transformations and derivatization reactions. This section explores the reactivity of its distinct functional components and its application in the construction of more complex molecular frameworks.
Reactivity of the Dicarbonyl System and Enolization Processes
The cyclohexane-1,3-dione moiety is the primary center of reactivity in this compound. A key characteristic of this system is its existence in a tautomeric equilibrium between the diketo form and two possible enol forms. In solution, 1,3-cyclohexanedione (B196179) itself exists predominantly as the enol tautomer nih.gov. This enolization is a critical aspect of its chemistry, as the resulting enol is a key nucleophilic intermediate.
The acidic nature of the methylene protons alpha to the carbonyl groups facilitates deprotonation to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile and can undergo a variety of reactions, including alkylation and acylation, at the C-2 position. The presence of the thiazole substituent at the 5-position can influence the regioselectivity and stereoselectivity of these reactions through steric and electronic effects.
Furthermore, the dicarbonyl system can participate in condensation reactions with various electrophiles. For instance, reactions with aldehydes and ketones can lead to the formation of Knoevenagel condensation products. The reactivity of the dicarbonyl system is fundamental to many of the transformations discussed in the subsequent sections, including the formation of fused heterocyclic systems and its participation in multi-component reactions.
Chemical Modifications and Functionalization Reactions at the Thiazole Moiety
The thiazole ring in this compound provides an additional site for chemical modification, allowing for the introduction of diverse functionalities. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic substitution, with the C5 position being the most favorable site for such reactions pharmaguideline.comresearchgate.net. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions that can be performed on the thiazole ring, provided the reaction conditions are compatible with the dicarbonyl moiety.
Modern cross-coupling methodologies offer powerful tools for the functionalization of the thiazole ring. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, can be employed to form new carbon-carbon bonds at specific positions of the thiazole ring acs.orgnih.govresearchgate.netresearchgate.net. For these reactions to be successful, prior functionalization of the thiazole ring with a halide or triflate is often necessary. Ligand-free palladium-catalyzed direct arylation of thiazoles has also been reported, offering a more atom-economical approach to C-H functionalization acs.orgresearchgate.net. The choice of catalyst, ligands, and reaction conditions can control the regioselectivity of these arylations, allowing for selective functionalization at the C2, C4, or C5 positions of the thiazole ring nih.gov. Copper-catalyzed cross-coupling reactions have also been utilized for the synthesis of functionalized thiazole derivatives acs.orgnih.govacs.org.
These functionalization reactions on the thiazole moiety are crucial for synthesizing a library of derivatives of this compound with tailored electronic and steric properties, which can be valuable for structure-activity relationship studies in various applications.
Formation of Novel Fused Heterocyclic Systems from the this compound Scaffold
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of novel fused heterocyclic systems. The reactive dicarbonyl unit can undergo cyclization reactions with a variety of binucleophiles to construct new rings onto the cyclohexane framework.
One common strategy involves the condensation of the β-dicarbonyl system with hydrazine derivatives to form pyrazole-fused systems. For example, the reaction with hydrazine hydrate can lead to the formation of a pyrazolo[3,4-c]cyclohexane ring system. The use of substituted hydrazines allows for the introduction of various substituents on the newly formed pyrazole ring. A frequently employed strategy for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds nih.govias.ac.inorganic-chemistry.orgrsc.org.
Similarly, reaction with hydroxylamine can yield isoxazole-fused derivatives. The enol ether of the dicarbonyl system can also participate in cycloaddition reactions. For instance, a [3+2] cycloaddition with azides could potentially lead to the formation of triazole-fused heterocycles.
Furthermore, the thiazole nitrogen can act as a nucleophile in intramolecular cyclization reactions, particularly after modification of the dicarbonyl part of the molecule. For example, conversion of one of the carbonyl groups into a suitable electrophilic center could trigger a cyclization onto the thiazole nitrogen, leading to the formation of thiazolo[3,2-a]pyridinone derivatives researchgate.netresearchgate.netmdpi.comnih.gov.
The synthesis of such fused heterocyclic systems from the this compound scaffold significantly expands the chemical space accessible from this starting material, offering opportunities for the discovery of novel compounds with interesting biological or material properties.
Multi-Component Reaction Approaches Involving this compound as a Key Component
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are powerful tools in modern organic synthesis. The reactive nature of the dicarbonyl system in this compound makes it an ideal candidate for participation in various MCRs.
A notable example is the Biginelli reaction , a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea (B124793) to produce dihydropyrimidinones or dihydropyrimidinethiones wikipedia.orgbeilstein-journals.orgillinois.edunih.govmdpi.com. By employing this compound in this reaction, novel dihydropyrimidine derivatives bearing a thiazole substituent can be readily synthesized. These reactions are typically catalyzed by Brønsted or Lewis acids wikipedia.org.
Another important MCR is the Hantzsch pyridine synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine wikipedia.orgscribd.comorganic-chemistry.orgchemtube3d.com. This compound can act as the β-dicarbonyl component in this reaction, leading to the formation of highly substituted pyridine derivatives fused to a cyclohexane ring and bearing a thiazole moiety.
The Gewald aminothiophene synthesis is another MCR where a ketone or aldehyde, an α-cyanoester, and elemental sulfur react to form a polysubstituted 2-aminothiophene organic-chemistry.orgwikipedia.orgnih.govumich.edu. While the classical Gewald reaction involves an α-methylene ketone, modifications of this reaction could potentially utilize the reactivity of the dicarbonyl system in this compound to construct thiophene-fused systems.
The participation of this compound in these and other MCRs provides an efficient and diversity-oriented approach to complex heterocyclic scaffolds incorporating the thiazole motif.
Catalytic Methodologies in the Synthesis and Chemical Modification of this compound
Catalysis plays a pivotal role in the efficient and selective synthesis and functionalization of complex organic molecules. This section focuses on the application of homogeneous catalysis in the chemical modification of this compound.
Applications of Homogeneous Catalysis
Homogeneous catalysis offers a powerful platform for the selective functionalization of this compound, particularly at the thiazole moiety. As mentioned in section 2.3.2, transition metal-catalyzed cross-coupling reactions are instrumental in modifying the thiazole ring.
Palladium-catalyzed reactions are among the most widely used methods for the formation of C-C and C-heteroatom bonds on heterocyclic systems. Catalytic systems based on palladium complexes with various phosphine or N-heterocyclic carbene (NHC) ligands can be employed for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions on a pre-functionalized (e.g., halogenated) thiazole ring of the target molecule acs.orgnih.govresearchgate.netresearchgate.net. The choice of ligand is crucial for achieving high catalytic activity and selectivity. Ligand-free palladium catalysis has also emerged as an economically and environmentally attractive alternative for the direct arylation of thiazoles acs.orgresearchgate.net.
Copper-catalyzed reactions also provide a valuable toolbox for the functionalization of the thiazole ring. Copper catalysts are often used for Ullmann-type coupling reactions to form C-O, C-N, and C-S bonds. Furthermore, copper-catalyzed cross-coupling reactions have been developed for the synthesis of N-fused benzo researchgate.netacs.orgimidazo[2,1-b]thiazole derivatives, highlighting the utility of copper catalysis in constructing complex heterocyclic systems from thiazole precursors acs.orgnih.govacs.org.
Rhodium-catalyzed reactions are well-known for their ability to activate C-H bonds and catalyze various transformations of carbonyl compounds nih.govnih.gov. While specific applications to this compound are not extensively documented, rhodium catalysts could potentially be used for the directed C-H functionalization of the cyclohexane ring or for decarbonylation and hydroacylation reactions involving the dicarbonyl system.
The application of these and other homogeneous catalytic methodologies enables the precise and efficient modification of the this compound scaffold, providing access to a wide range of derivatives with diverse functionalities and substitution patterns.
Utility of Heterogeneous Catalysis
The application of heterogeneous catalysts in the synthesis of thiazole-containing compounds is a well-established strategy aimed at improving reaction efficiency, simplifying product purification, and enabling catalyst recycling. These solid-supported catalysts, such as silica-supported tungstosilisic acid, offer advantages like increased thermal stability and ease of separation from the reaction mixture.
While the direct heterogeneous catalytic synthesis of this compound is not specifically documented, analogous reactions for other thiazole derivatives provide insight into potential methodologies. For instance, the Hantzsch thiazole synthesis, a cornerstone for creating the thiazole ring, has been adapted to use solid acid catalysts. This one-pot, multi-component reaction typically involves the condensation of a halogenated ketone, a thioamide, and often an aldehyde. In principle, a similar approach could be envisioned for the synthesis of the target compound, where a suitably functionalized cyclohexane-1,3-dione derivative acts as a precursor.
The use of recyclable biocatalysts, such as chitosan-based hydrogels, has also been reported for the synthesis of novel thiazole derivatives under eco-friendly conditions like ultrasonic irradiation. These methods have demonstrated high yields and good reusability of the catalyst, highlighting a sustainable approach to thiazole synthesis. However, the application of these specific systems to produce this compound has not been reported.
Developments in Organocatalytic Transformations
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional catalysis. These small organic molecules can activate substrates through various mechanisms, leading to highly enantioselective transformations.
In the context of molecules similar to this compound, organocatalysis has been primarily explored in reactions involving the 1,3-dicarbonyl moiety. For example, bifunctional thiourea organocatalysts have been successfully employed in asymmetric 1,6-addition reactions of pyrazol-5-ones to nitroalkenylisoxazoles, yielding products with high enantioselectivity. This suggests the potential for organocatalytic functionalization of the cyclohexane-1,3-dione ring in the target molecule.
Furthermore, chiral Brønsted acids, a class of organocatalysts, have been used in the formal cycloaddition reactions of bicyclo[1.1.0]butanes with imines to generate chiral azabicyclo[2.1.1]hexanes with excellent enantioselectivity. While not directly applicable to the synthesis of this compound, this demonstrates the capability of organocatalysts to facilitate complex bond formations in a highly stereocontrolled manner.
Despite these advancements in the broader field, specific research detailing the organocatalytic transformations involving this compound, including detailed research findings and data, remains to be published. The potential for asymmetric functionalization of the dione ring or reactions involving the thiazole moiety under organocatalytic conditions presents an open area for future investigation.
Advanced Analytical and Spectroscopic Characterization Techniques for 5 2 Thiazolyl Cyclohexane 1,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 5-(2-Thiazolyl)-cyclohexane-1,3-dione, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the electronic environment of the nuclei.
In ¹H NMR, the protons of the thiazole (B1198619) ring are expected to appear as distinct signals in the aromatic region, typically between 7.0 and 8.0 ppm. The proton at the 5-position of the thiazole ring would likely be a doublet, coupled to the proton at the 4-position. The cyclohexane-1,3-dione moiety would exhibit more complex splitting patterns in the aliphatic region. The proton at the 5-position of the cyclohexane (B81311) ring, being adjacent to the thiazole substituent, would likely appear as a multiplet. The methylene (B1212753) protons at the 2, 4, and 6 positions of the cyclohexane ring would also give rise to multiplets, with their chemical shifts influenced by their diastereotopic relationships and the presence of the neighboring carbonyl and thiazole groups.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbons of the dione (B5365651) would be expected to resonate at the downfield end of the spectrum, typically in the range of 190-210 ppm. The carbons of the thiazole ring would appear in the aromatic region, with their specific shifts dependent on the substitution pattern. The aliphatic carbons of the cyclohexane ring would be observed at the upfield end of the spectrum.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in definitively assigning all proton and carbon signals and establishing the connectivity between the thiazole and cyclohexane-1,3-dione rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiazole C2 | - | ~165 |
| Thiazole C4 | ~7.5 (d) | ~120 |
| Thiazole C5 | ~7.9 (d) | ~143 |
| Cyclohexane C1, C3 | - | ~205 |
| Cyclohexane C2, C4, C6 | ~2.5-3.0 (m) | ~40-50 |
| Cyclohexane C5 | ~3.5 (m) | ~45 |
Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental composition.
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. The fragmentation of this molecular ion would likely proceed through several characteristic pathways. Cleavage of the bond between the thiazole ring and the cyclohexane-1,3-dione moiety would be a probable fragmentation route, leading to ions corresponding to each of these fragments. The thiazole ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like HCN or acetylene. rsc.orgresearchgate.net The cyclohexane-1,3-dione ring is also prone to fragmentation, which can involve retro-Diels-Alder reactions or the loss of carbon monoxide. researchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |
|---|---|---|
| 195 | [C₉H₉NO₂S]⁺ | Molecular Ion |
| 111 | [C₆H₇O₂]⁺ | Cleavage of the C-C bond between the rings |
| 84 | [C₃H₂NS]⁺ | Thiazole fragment |
| 57 | [C₃H₃S]⁺ | Further fragmentation of the thiazole ring |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically appearing in the region of 1700-1730 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring would be expected to produce characteristic bands in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic thiazole ring and the aliphatic cyclohexane ring would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Raman spectroscopy would provide complementary information. The symmetric stretching vibrations of the thiazole ring are often strong in the Raman spectrum. The C-S stretching vibration of the thiazole ring would also be expected to give a characteristic Raman signal.
Table 3: Predicted IR and Raman Characteristic Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| C-H (Thiazole) | ~3100-3000 | ~3100-3000 | Stretching |
| C-H (Cyclohexane) | ~3000-2850 | ~3000-2850 | Stretching |
| C=O (Ketone) | ~1730-1700 | ~1730-1700 | Stretching |
| C=N (Thiazole) | ~1600-1500 | ~1600-1500 | Stretching |
| C=C (Thiazole) | ~1500-1400 | ~1500-1400 | Stretching |
| C-S (Thiazole) | ~800-600 | ~800-600 | Stretching |
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
Based on studies of similar cyclohexane-1,3-dione derivatives, the cyclohexane ring is likely to adopt a chair or a twist-boat conformation. nih.gov The substituent at the 5-position can exist in either an axial or equatorial orientation, and the preferred conformation will depend on minimizing steric interactions. The relative orientation of the thiazole ring with respect to the cyclohexane-1,3-dione ring would also be determined, providing insights into potential intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment, Separation, and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of a compound, separating it from impurities, and monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) would be a suitable method for the analysis of this compound. auroraprosci.combitesizebio.com A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would likely provide good separation. Detection could be achieved using a UV detector, as the thiazole ring and the enol form of the dione are expected to have strong UV absorbance.
Gas Chromatography (GC) could also be employed, particularly if the compound is thermally stable and sufficiently volatile. phenomenex.comursinus.edu A capillary GC column with a suitable stationary phase would be used to separate the compound from any volatile impurities. Mass spectrometry can be coupled with GC (GC-MS) to provide both separation and identification of the components in a mixture.
Both HPLC and GC are invaluable for determining the purity of a synthesized batch of this compound and for tracking the disappearance of starting materials and the appearance of the product during its synthesis.
Mechanistic and Theoretical Investigations of 5 2 Thiazolyl Cyclohexane 1,3 Dione
Elucidation of Reaction Mechanisms for Synthetic Pathways Involving 5-(2-Thiazolyl)-cyclohexane-1,3-dione
The synthesis of this compound is not explicitly detailed in the literature, but a plausible and common synthetic route would involve a Michael addition reaction. srce.hrresearchgate.net This powerful carbon-carbon bond-forming reaction is fundamental in organic synthesis for creating 1,5-dicarbonyl compounds and their derivatives. nih.gov
A likely pathway would involve the conjugate addition of a suitable thiazole-based nucleophile to a cyclohexenone precursor. For instance, a 2-lithiothiazole or a thiazolyl Grignard reagent could act as the nucleophile attacking cyclohex-2-en-1-one. The mechanism would proceed via a nucleophilic attack at the β-carbon of the α,β-unsaturated ketone, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate would yield the desired 5-substituted product.
Alternatively, a thia-Michael addition could be envisioned, where a thiol adds to an α,β-unsaturated carbonyl compound. srce.hrresearchgate.net However, for the target molecule, the direct addition of a thiazole (B1198619) moiety is more direct. The reaction mechanism can be catalyzed by either a base or a Lewis acid, which activates the enone system towards nucleophilic attack.
Table 1: Plausible Synthetic Reactions and Mechanistic Steps
| Reaction Type | Reactants | Key Intermediate | Mechanistic Notes |
|---|---|---|---|
| Michael Addition | 2-Lithiothiazole + Cyclohex-2-en-1-one | Lithium enolate | The reaction is typically run at low temperatures in an aprotic solvent like THF. The enolate is quenched with a proton source (e.g., NH4Cl solution) in a separate workup step. |
| Michael Addition | 2-(Trimethylsilyl)thiazole + Cyclohex-2-en-1-one | Silyl enol ether | This variant, known as the Mukaiyama-Michael reaction, is catalyzed by a Lewis acid (e.g., TiCl4). |
Tautomerism and Isomerism Studies within the this compound System
The this compound system is expected to exhibit significant tautomerism, a characteristic feature of β-dicarbonyl compounds. The molecule can exist in equilibrium between its diketo form and two possible enol forms.
Diketone Tautomer: The primary structure with two carbonyl groups at positions 1 and 3.
Enol Tautomers: The molecule can enolize towards either carbonyl, resulting in two distinct enol forms. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen.
In solution, cyclohexane-1,3-dione itself exists predominantly as the enol tautomer. wikipedia.org The presence of the 5-substituent is unlikely to alter this preference significantly. The equilibrium position would be influenced by factors such as solvent polarity, temperature, and pH. Spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy would be crucial for studying this equilibrium, by observing the characteristic signals for the keto and enol protons and carbons.
Electronic Structure, Molecular Orbital Theory, and Reactivity Studies of this compound
The electronic structure of this molecule is a hybrid of its two main components: the cyclohexane-1,3-dione ring and the thiazole ring.
Cyclohexane-1,3-dione moiety: In its enolic form, this part of the molecule features a vinylogous acid system, with electron density delocalized over the O=C-C=C-OH framework.
Thiazole moiety: Thiazole is an aromatic, electron-rich heterocycle. The sulfur and nitrogen atoms influence the electronic distribution and reactivity of the ring.
A molecular orbital (MO) approach would describe the bonding in terms of combinations of atomic orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity. It is anticipated that the HOMO would have significant contributions from the electron-rich thiazole ring and the enolate system, while the LUMO would be centered on the conjugated system of the dione (B5365651) ring. The energy gap between the HOMO and LUMO would be indicative of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.
Reactivity predictions would suggest that the enolate form is a potent nucleophile, capable of reacting with various electrophiles at the α-carbon (position 2). The thiazole ring could also participate in electrophilic aromatic substitution, although its reactivity would be modulated by its connection to the cyclohexane (B81311) ring.
Conformational Analysis and Stereochemical Considerations
The stereochemistry of this compound is centered on the cyclohexane ring, which adopts a chair conformation to minimize steric and torsional strain. The thiazolyl group at position 5 can occupy either an axial or an equatorial position.
Equatorial Conformer: In general, for monosubstituted cyclohexanes, the conformer with the bulky substituent in the equatorial position is more stable. This minimizes unfavorable 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogens on carbons 1 and 3.
Axial Conformer: This conformation would be higher in energy due to steric repulsion between the thiazole group and the axial hydrogens.
The energy difference between the two conformers (the A-value) could be determined experimentally using NMR spectroscopy at low temperatures or calculated using computational methods. The molecule contains a stereocenter at carbon 5, meaning it is chiral and can exist as a pair of enantiomers (R and S). The synthesis via a Michael addition would typically produce a racemic mixture unless a chiral catalyst or auxiliary is used.
Application of Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Predictive Modeling of Electronic Properties and Stability
Quantum chemical calculations are powerful tools for investigating molecules for which experimental data is scarce. researchgate.net Density Functional Theory (DFT) would be a particularly suitable method for this compound due to its balance of computational cost and accuracy.
These calculations could be used to:
Optimize Geometries: Determine the lowest energy conformations of both the axial and equatorial isomers, providing precise bond lengths and angles.
Calculate Energies: Predict the relative stabilities of the keto-enol tautomers and the axial-equatorial conformers.
Model Electronic Properties: Calculate the HOMO-LUMO energy gap, generate molecular electrostatic potential maps to visualize electron-rich and electron-poor regions, and predict sites of reactivity. nih.gov
Simulate Spectra: Predict NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental data.
Table 2: Predicted Parameters from DFT Calculations
| Property | Predicted Outcome | Method of Calculation |
|---|---|---|
| Conformational Energy | Equatorial conformer is more stable than the axial conformer. | Geometry optimization and frequency calculation (e.g., at B3LYP/6-31G(d) level). |
| Tautomeric Equilibrium | Enol form is favored over the diketo form. | Calculation of Gibbs free energy for each tautomer in various solvent models (e.g., PCM). |
| HOMO-LUMO Gap | Moderate energy gap, suggesting good kinetic stability but available for reaction. | Single-point energy calculation on the optimized geometry. |
| NMR Chemical Shifts | Distinct signals for enolic proton (~10-12 ppm) and α-hydrogens. | GIAO (Gauge-Independent Atomic Orbital) method. |
Research Applications and Functional Explorations of 5 2 Thiazolyl Cyclohexane 1,3 Dione Derivatives
Medicinal Chemistry Research Applications of 5-(2-Thiazolyl)-cyclohexane-1,3-dione Analogues
The structural framework of this compound analogues has proven to be a fertile ground for the discovery of new therapeutic agents. The inherent reactivity and diverse biological activities of the thiazole (B1198619) and cyclohexane-1,3-dione components make these compounds promising candidates for drug development. Several studies have highlighted the potential of heterocyclic compounds containing pyran, pyrazole, thiophene, and thiazole radicals, prepared from a cyclohexane-1,3-dione core, in exhibiting a range of biological activities, including anticancer properties. nih.gov
Investigation of Enzyme Inhibition Mechanisms (e.g., 4-hydroxyphenylpyruvate dioxygenase, Na-H exchange, various kinase targets)
A significant area of research for derivatives of cyclohexane-1,3-dione has been their ability to inhibit key enzymes. One of the most studied targets is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for plastoquinone (B1678516) biosynthesis in plants. mdpi.com Triketone herbicides, which share the 1,3-dione feature with the compounds of interest, are known HPPD inhibitors. mdpi.com Research on 2-acyl-cyclohexane-1,3-diones has demonstrated their potent inhibitory activity against plant HPPD. mdpi.com The 1,3-dione moiety is essential for this inhibition. mdpi.com While direct studies on this compound are not prevalent, the established mechanism of related compounds suggests that the thiazole group could be modified to enhance binding to the active site of HPPD or other enzymes.
Principles of Ligand Design and Receptor Binding Studies at the Molecular Level
The design of ligands based on the this compound scaffold involves a deep understanding of molecular interactions with biological targets. For instance, in the context of anticancer research, derivatives of cyclohexane-1,3-dione are being investigated as inhibitors of receptor tyrosine kinases. nih.gov Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and in silico ADME-Tox property prediction are employed to guide the design of new compounds with improved efficacy and safety profiles. nih.gov These studies help in understanding how different substituents on the core structure influence the binding affinity and selectivity towards a particular receptor.
Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation
Structure-Activity Relationship (SAR) studies are pivotal in optimizing the biological activity of this compound derivatives. For 2-acyl-cyclohexane-1,3-diones acting as HPPD inhibitors, SAR studies have revealed that the length of the acyl side chain significantly impacts inhibitory potency. mdpi.com For example, a C11 alkyl side chain was found to be optimal for HPPD inhibition. mdpi.com Modifications to the cyclohexane (B81311) ring, such as the introduction of double bonds or hydroxyl groups, generally lead to a decrease in activity. mdpi.com These findings underscore the importance of systematic structural modifications to fine-tune the biological effects of these compounds. The physicochemical and electronic structural features of cyclohexane-1,3-dione derivatives are closely linked to their biological inhibitory activity. nih.gov
In Vitro Biological Activity Research Focusing on Molecular Mechanisms (e.g., anti-proliferative pathway elucidation, antimicrobial action mechanisms, anti-inflammatory cascades)
Derivatives of the thiazole and cyclohexane-1,3-dione scaffolds have demonstrated a broad spectrum of in vitro biological activities. Thiazolidinones, which are structurally related, are known to possess anticancer, antimicrobial, and antiviral properties. semanticscholar.org The thiazole ring is a component of many biologically active compounds with antifungal, anti-inflammatory, and anticancer activities. researchgate.net
In the realm of cancer research, cyclohexane-1,3-dione derivatives have shown potential as anticancer agents. nih.gov In vitro screening of these compounds has revealed a strong correlation between their structure and their ability to inhibit the growth of cancer cell lines. nih.gov Similarly, spiro(cyclohexane-1,2′-thiazolidine) derivatives have been synthesized and screened for their antibacterial, antioxidant, and anticancer activities, with some compounds showing moderate to good biological activity. researchgate.net
The antimicrobial properties of thiazole derivatives are also well-documented. nih.gov The synthesis of new thiazole derivatives is of significant interest for developing new agents to combat antibiotic resistance. researchgate.netnih.gov Furthermore, certain thiazolo[4,5-d]pyridazinone derivatives have been tested for their in vivo analgesic and anti-inflammatory activities. researchgate.net
Agrochemical Research Applications and Target Interaction Studies
In addition to their medicinal applications, derivatives of this compound are being explored for their potential use in agriculture, primarily as herbicides.
Fundamental Research into Herbicidal Mechanism of Action
The herbicidal activity of cyclohexane-1,3-dione derivatives is often linked to their ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com This enzyme is a key component in the biosynthesis of plastoquinone, which is essential for photosynthesis and carotenoid production in plants. mdpi.com Inhibition of HPPD leads to a depletion of these vital molecules, ultimately causing bleaching of the plant tissues and death.
Research on 2-acyl-cyclohexane-1,3-diones has provided valuable insights into the mechanism of HPPD inhibition. The 1,3-dione moiety is a critical feature for this activity. mdpi.com Docking studies and QSAR analysis have helped to elucidate the key structural features that determine the potency of these compounds as HPPD inhibitors. mdpi.com For instance, it has been found that molecules with a side chain of 11 carbons are optimal for inhibition. mdpi.com This fundamental understanding of the target interaction is crucial for the rational design of new and more effective herbicides based on the this compound scaffold.
Mechanistic Investigations of Pesticidal Activity
Derivatives of this compound are recognized for their potential as pesticidal agents, a characteristic attributable to the bioactive nature of both the thiazole and cyclohexane-1,3-dione components. The investigation into their mechanisms of action reveals a multifaceted potential to combat various pests through different biological pathways.
The herbicidal activity of cyclohexane-1,3-dione derivatives is prominently linked to their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govmdpi.com This enzyme is crucial in the biosynthesis of plastoquinone and tocochromanols in plants. nih.gov By inhibiting HPPD, these compounds disrupt essential metabolic pathways, leading to bleaching of the plant tissues and eventual death. nih.gov The mechanism involves the triketone moiety of the cyclohexane-1,3-dione structure, which is essential for binding to the active site of the HPPD enzyme. nih.govmdpi.com While specific studies on this compound are not extensively detailed, the presence of the cyclohexane-1,3-dione core strongly suggests a similar mode of action.
In terms of fungicidal activity, thiazole derivatives have demonstrated efficacy against a range of plant pathogenic fungi. researchgate.netmdpi.com For instance, certain 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have shown significant inhibition of fungi such as Pythium aphanidermatum and Gaeumannomyces graminis. mdpi.com The fungicidal mechanism of thiazole-containing compounds can vary, with some affecting mitochondrial respiration or other vital cellular processes in fungi. The incorporation of a thiazole ring into the cyclohexane-1,3-dione scaffold is anticipated to confer or enhance its antifungal properties.
The insecticidal potential of molecules containing the thiazole moiety has also been an area of active research. While the precise mechanisms for many thiazole-based insecticides are still under investigation, some are known to act on the nervous system of insects. For example, certain thiazole derivatives have been found to target nicotinic acetylcholine (B1216132) receptors, leading to paralysis and death of the insect. The combination of the thiazole ring with the cyclohexane-1,3-dione structure could lead to novel insecticides with unique modes of action.
Table 1: Fungicidal Activity of Selected Thiazole Derivatives
| Compound | Target Fungi | Inhibition Rate (%) at 50 mg/L | Reference |
|---|---|---|---|
| 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone | Pythium aphanidermatum | >90 | mdpi.com |
| 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone | Pythium aphanidermatum | >90 | mdpi.com |
Table 2: Herbicidal Activity of selected 2-Acyl-cyclohexane-1,3-dione Derivatives against Arabidopsis thaliana HPPD
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain | 0.18 ± 0.02 | mdpi.com |
Material Science Research Applications
The unique structural characteristics of this compound derivatives suggest their potential utility in the field of material science, particularly in the development of novel functional materials, polymers, and advanced sensory devices.
The synthesis of functional polymers is an area of continuous exploration, with a focus on creating materials with specific, tunable properties. The thiazole ring is a known component in the synthesis of conjugated polymers, which are of interest for their electronic and optical properties. For instance, thiazolo[5,4-d]thiazole (B1587360) linkages have been incorporated into conjugated porous organic polymers. While direct polymerization of this compound has not been extensively reported, its bifunctional nature—possessing both a reactive dione (B5365651) moiety and a heterocyclic thiazole ring—makes it a promising candidate as a monomer or a cross-linking agent in polymerization reactions. The resulting polymers could exhibit enhanced thermal stability, and unique photophysical or electrochemical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.
The development of chemo-sensors and fluorescent probes for the detection of specific analytes is a significant area of research. Both thiazole and cyclohexane-1,3-dione moieties have been independently utilized in the design of such sensory materials. researchgate.netnih.gov Thiazole derivatives are known to be part of various fluorescent dyes and probes. nih.gov The cyclohexane-1,3-dione scaffold has also been incorporated into fluorescent probes for imaging applications. researchgate.net
The combination of a thiazole ring, which can act as a fluorophore or a recognition site, with a cyclohexane-1,3-dione moiety, which can also participate in analyte binding or modulate the electronic properties of the system, presents a promising strategy for the design of novel chemo-sensors. These sensors could potentially detect metal ions, anions, or biologically relevant small molecules with high sensitivity and selectivity through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.govmdpi.com
Role in Natural Product Synthesis Research
The structural motifs present in this compound are also found in a variety of natural products, making this compound and its derivatives valuable tools in the field of synthetic organic chemistry.
Both the thiazole ring and the cyclohexane-1,3-dione core are considered privileged structures in medicinal chemistry and are present in numerous biologically active natural products. Thiazoline and thiazole heterocycles are key components of many peptide-derived natural products. The cyclohexane-1,3-dione moiety is a versatile precursor for the synthesis of a wide range of natural products and other bioactive molecules due to the reactivity of its methylene (B1212753) and dicarbonyl groups. researchgate.net
While there are no specific reports detailing the use of this compound as a direct building block in the total synthesis of a complex natural product, its structure represents a valuable synthon. It can be envisioned as a precursor for the construction of more complex molecular architectures that feature both a thiazole unit and a six-membered carbocyclic ring, which are common motifs in various classes of natural products.
Bio-inspired synthesis aims to mimic nature's strategies for constructing complex molecules. The cyclohexane-1,3-dione moiety is found in natural products that exhibit herbicidal properties, such as leptospermone, which has inspired the development of synthetic HPPD-inhibiting herbicides. mdpi.com This demonstrates a bio-inspired approach where a natural product scaffold is used as a template for designing new bioactive compounds.
Furthermore, there is growing interest in developing synthetic routes to valuable chemicals from bio-based feedstocks. For instance, a novel and green route for the synthesis of cyclopentane-1,3-dione from hemicellulosic feedstock has been established. rsc.org Such bio-based synthetic strategies could potentially be adapted for the production of cyclohexane-1,3-dione and its derivatives, including this compound, offering a more sustainable approach to their synthesis. These bio-inspired strategies not only provide access to the core structures but also inspire the development of new synthetic methodologies.
Future Research Directions and Emerging Challenges in the Study of 5 2 Thiazolyl Cyclohexane 1,3 Dione
Innovation in Novel Synthetic Routes for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic methodologies is paramount for advancing the study of 5-(2-Thiazolyl)-cyclohexane-1,3-dione. While classical approaches such as the Hantzsch thiazole (B1198619) synthesis provide a foundation, future research must focus on innovative strategies that offer improved yields, reduced environmental impact, and greater substrate scope.
Key areas for innovation include:
Multi-component Reactions (MCRs): Designing one-pot syntheses that combine three or more starting materials to construct the target molecule can significantly enhance efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste.
Green Catalysis: The exploration of eco-friendly catalysts is a critical direction. This includes using reusable solid acid catalysts, such as β-cyclodextrin-SO₃H, which has been shown to be effective in water, or biopolymeric catalysts like chitosan-grafted-poly(vinylpyridine), which offer an environmentally benign alternative to traditional bases. nih.govnih.gov
Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times and improve yields. researchgate.net These techniques offer efficient energy transfer, leading to faster and more controlled chemical transformations compared to conventional heating.
Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly reproducible production. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher purity and consistency.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Key Challenges |
|---|---|---|
| Multi-component Reactions | High atom economy, operational simplicity, reduced waste. | Identification of compatible starting materials and optimal reaction conditions. |
| Green Catalysis | Catalyst reusability, reduced toxicity, use of benign solvents (e.g., water). nih.gov | Catalyst stability, activity, and separation from the reaction mixture. |
| Ultrasound/Microwave | Rapid reaction rates, increased product yields, enhanced energy efficiency. researchgate.net | Scalability of the equipment, potential for localized overheating. |
| Flow Chemistry | Enhanced safety and control, easy scalability, improved reproducibility. | High initial equipment cost, potential for channel clogging. |
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
The unique structure of this compound, featuring a β-dicarbonyl system and an electron-deficient thiazole ring, suggests a rich and largely unexplored reactivity profile. Future investigations should move beyond predictable transformations to uncover novel chemical behaviors.
C-H Functionalization: Direct functionalization of the C-H bonds on the thiazole ring or the cyclohexane (B81311) backbone represents a highly atom-economical approach to creating derivatives. This avoids the need for pre-functionalized substrates and opens new avenues for structural diversification.
Cycloaddition Reactions: The dione (B5365651) moiety can be used as a building block for constructing fused heterocyclic systems. For instance, reactions with dienophiles could lead to complex polycyclic structures, potentially through Diels-Alder or related cycloaddition pathways. semanticscholar.org
Photoredox and Electrocatalysis: Employing modern synthetic tools like photoredox and electrocatalysis can unlock unconventional transformations that are inaccessible through traditional thermal methods. These techniques can facilitate radical-based reactions and novel bond formations under mild conditions.
Fused Ring Systems: The reactivity of the dione can be harnessed to create fused systems of therapeutic interest, such as thiopyrano[2,3-d]thiazoles, which have been synthesized from related 4-thioxo-thiazolidinone precursors. nih.gov
Advancement in Computational Modeling for Predictive Design and Mechanistic Insights
Computational chemistry offers powerful tools to accelerate the research and development process. For this compound, in silico methods can provide deep insights into its properties and reactivity, guiding experimental work.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a quantitative link between the molecular structure of derivatives and their biological activity. nih.gov This allows for the rational design of new compounds with enhanced potency against specific biological targets, such as protein kinases in cancer cells. nih.gov
Density Functional Theory (DFT): DFT calculations can be used to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and understand the electronic structure of the molecule. This knowledge is invaluable for optimizing synthetic routes and predicting novel reactivity patterns.
Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of this compound and its derivatives with biological macromolecules, such as enzymes or receptors. nih.gov This provides a dynamic view of binding modes and can help in the design of potent and selective inhibitors.
Expansion of Research into New Interdisciplinary Scientific Domains
While compounds containing thiazole and cyclohexane-1,3-dione motifs have been primarily explored in medicinal chemistry, the unique electronic and structural properties of this compound suggest its potential utility in a broader range of scientific fields.
Medicinal Chemistry: Building on existing research, derivatives could be screened for a wide array of biological activities, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govnih.govresearchgate.netmdpi.com The cyclohexane-1,3-dione scaffold has been specifically investigated for designing potential inhibitors of the c-Met protein, a target in non-small-cell lung cancer. nih.gov
Materials Science: Certain N-(thiazol-2-yl)piperidine-2,6-dione derivatives have been shown to possess strong nonlinear optical (NLO) properties. rsc.org This suggests that this compound could serve as a core structure for developing new organic materials for applications in optoelectronics and photonics.
Agrochemicals: The thiazole ring is a common feature in many commercially successful pesticides and herbicides. Future research could explore the potential of derivatives of this compound as novel agrochemicals.
Table 2: Potential Interdisciplinary Applications
| Domain | Proposed Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents (e.g., c-Met inhibitors) nih.gov | The cyclohexane-1,3-dione scaffold is a known pharmacophore for kinase inhibition. nih.gov |
| Antimicrobial/Antifungal Agents nih.govmdpi.com | Thiazole derivatives are known to exhibit broad-spectrum antimicrobial activity. researchgate.net | |
| Materials Science | Nonlinear Optical (NLO) Materials rsc.org | Similar thiazole-dione structures exhibit second harmonic generation, crucial for NLO. rsc.org |
| Organic Semiconductors | Heterocyclic compounds are foundational to the development of materials for organic electronics. | |
| Agrochemistry | Herbicides, Fungicides | The thiazole moiety is a well-established toxophore in agricultural science. |
Addressing Scalability and Sustainability Aspects in the Synthesis
For any compound to have a practical impact, its synthesis must be both scalable and sustainable. A significant challenge for future research is to develop synthetic protocols for this compound that are viable on an industrial scale.
Process Optimization: Transitioning from laboratory-scale batches to large-scale production requires thorough optimization of reaction conditions to ensure consistent yield and purity. Methodologies that are applicable on a gram scale provide a strong starting point. researchgate.net
Atom Economy and E-Factor: Future synthetic routes should be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. Minimizing the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the product, is a critical goal for sustainable chemistry.
Cost-Effectiveness: The cost and availability of starting materials, catalysts, and solvents are major considerations for scalability. Research should focus on utilizing inexpensive and readily available chemical feedstocks.
Safety and Hazard Reduction: A sustainable process must also be safe. This involves choosing less hazardous reagents and solvents and designing reaction conditions that minimize the risk of runaway reactions or toxic emissions. Solvent-free synthesis is an attractive strategy for achieving this. nih.govbeilstein-journals.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2-thiazolyl)-cyclohexane-1,3-dione, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between cyclohexane-1,3-dione and a thiazole-2-carbaldehyde derivative. Key steps include:
- Step 1 : Activation of the dione using acetic acid as a catalyst under reflux (80–100°C, 6–8 hours).
- Step 2 : Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to track the disappearance of starting materials .
- Purity Optimization : Adjusting solvent polarity (e.g., switching from ethanol to acetonitrile) reduces side products like uncyclized intermediates. Post-synthesis recrystallization in ethanol/water (7:3) improves yield (>75%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : H NMR should show characteristic peaks for the cyclohexane-dione protons (δ 2.5–3.0 ppm, multiplet) and thiazole aromatic protons (δ 7.2–8.1 ppm).
- HPLC-MS : Confirm molecular ion peaks ([M+H] at m/z 223.08) with a C18 column (acetonitrile/water gradient, 0.1% formic acid).
- XRD : Validate crystal structure if single crystals are obtained (e.g., via slow evaporation in DMSO/ethanol) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G** level to identify electrophilic sites. The dione’s carbonyl groups (C1 and C3) show higher electrophilicity (Fukui indices >0.15) compared to the thiazole ring.
- Reactivity Prediction : Simulate interactions with nucleophiles (e.g., hydrazines) to prioritize experimental targets. For example, nucleophilic attack at C1 is thermodynamically favored (ΔG ≈ −12 kcal/mol) .
Q. What strategies resolve contradictions in reported biological activity data for thiazole-dione derivatives?
- Methodological Answer : Discrepancies often arise from assay variability. Mitigate via:
- Standardized Assays : Use ATP-based cell viability assays (e.g., CellTiter-Glo®) with consistent cell lines (e.g., HepG2 for cytotoxicity).
- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem BioAssay data) to identify outliers .
Q. How can researchers design derivatives of this compound for enhanced enzyme inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro at C5 of the thiazole) to enhance binding to kinase ATP pockets.
- Enzymatic Assays : Test inhibition against target enzymes (e.g., CDK2) using fluorescence polarization (IC determination).
- Molecular Docking : Use AutoDock Vina to predict binding poses; prioritize derivatives with ΔG < −9 kcal/mol .
Experimental Design & Troubleshooting
Q. What are the critical parameters for scaling up the synthesis of this compound without compromising yield?
- Methodological Answer :
- Heat Transfer : Use jacketed reactors for precise temperature control during exothermic condensation steps.
- Solvent Selection : Replace ethanol with toluene for easier azeotropic water removal (Dean-Stark trap).
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane 1:1) for >90% purity at multi-gram scales .
Q. How should researchers address instability of this compound in aqueous buffers?
- Methodological Answer :
- Stabilization : Prepare stock solutions in anhydrous DMSO and dilute in PBS (pH 7.4) immediately before use.
- Degradation Monitoring : Use LC-MS to track hydrolysis products (e.g., open-chain dicarboxylic acids). Half-life in PBS is typically <24 hours at 25°C .
Safety & Compliance
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential respiratory irritancy (refer to GHS Category 4).
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal (per OSHA guidelines).
- Spill Management : Absorb with vermiculite and treat with 10% sodium hydroxide solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
